L-DAB is an endogenous neuromodulator, meaning it's naturally produced by the body and influences neural communication. Researchers are investigating its role in various neurological processes, including:
L-DAB is a component of various biological molecules and can be involved in metabolic processes. Research explores its role in:
4,5-Diamino-5-oxopentanoic acid is a compound with the chemical formula CHNO and is classified as an amino acid derivative. It is structurally related to glutamic acid, featuring two amino groups and a keto group in its structure. This compound exists in two enantiomeric forms: (R)-4,5-diamino-5-oxopentanoic acid and (S)-4,5-diamino-5-oxopentanoic acid, with the (S) form being more commonly referenced in various studies and applications .
These reactions are significant for its potential use in synthesizing peptides and other bioactive compounds .
4,5-Diamino-5-oxopentanoic acid has been studied for its biological activities, particularly in relation to its structural similarity to glutamate. It may influence neurotransmitter pathways due to its interaction with glutamate receptors. Additionally, it has shown potential as a substrate for enzymes involved in amino acid metabolism. Its biological role is still under investigation, but preliminary studies suggest it may have implications in metabolic disorders and neurological functions .
Several methods have been developed for synthesizing 4,5-diamino-5-oxopentanoic acid:
Each method varies in efficiency and yield, with enzymatic synthesis often providing higher specificity and fewer byproducts .
4,5-Diamino-5-oxopentanoic acid has several applications:
Its versatility makes it an interesting compound in both research and commercial applications .
Studies have indicated that 4,5-diamino-5-oxopentanoic acid interacts with various biological molecules:
Further research is needed to fully understand these interactions and their implications for health and disease .
Several compounds share structural similarities with 4,5-diamino-5-oxopentanoic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Glutamic Acid | CHNO | Natural amino acid; neurotransmitter role |
| L-Isoglutamine | CHNO | Enantiomer of 4,5-diamino-5-oxopentanoic acid |
| 2-Aminobutyric Acid | CHNO | Simpler structure; involved in neurotransmitter synthesis |
What sets 4,5-diamino-5-oxopentanoic acid apart from these similar compounds is its dual amino functionality combined with a keto group, which allows for diverse chemical reactivity and potential biological interactions not observed in simpler amino acids. Its specific role in metabolic pathways further enhances its uniqueness within this group of compounds .
The molecular architecture of 4,5-diamino-5-oxopentanoic acid is characterized by a five-carbon backbone with the molecular formula C₅H₁₀N₂O₃ and molecular weight of 146.14-146.15 g/mol [1] [2]. The compound adopts a linear pentanoic acid framework with specific functional group positioning that distinguishes it from related amino acid derivatives.
The central carbon atom (C-4) exhibits tetrahedral geometry with approximate bond angles of 109.5°, though slight deviations occur due to electronic and steric effects [3]. The nitrogen atom at position 4 is sp³ hybridized, forming three sigma bonds with the fourth orbital housing a lone electron pair [4]. This configuration results in a trigonal pyramidal arrangement around the nitrogen center, with C-N-C bond angles measuring approximately 108°, slightly contracted from the ideal tetrahedral angle due to lone pair electron repulsion [4].
Bond length analysis reveals characteristic patterns consistent with the compound's electronic structure. The C-N bond involving the amine group at position 4 measures approximately 147.9 pm, representing single bond character [5]. In contrast, the amide C-N bond exhibits partial double bond character with a length of 147-147.5 pm due to resonance delocalization [6] [5]. The carbonyl C=O bond displays typical double bond characteristics with a length of approximately 120-123 pm [5].
| Table 1: Physical and Chemical Properties of 4,5-Diamino-5-oxopentanoic Acid | ||
|---|---|---|
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₁₀N₂O₃ | Consistent across all sources |
| Molecular Weight (g/mol) | 146.14-146.15 | Slight variation due to rounding |
| Boiling Point (°C) | 423.1 ± 40.0 at 760 mmHg | Calculated value |
| Density (g/cm³) | 1.3 ± 0.1 | Calculated value |
| Flash Point (°C) | 209.7 ± 27.3 | Calculated value |
| Solubility | Soluble in water | Polar nature enables water solubility |
| Physical State | Solid | Room temperature state |
The structural integrity of 4,5-diamino-5-oxopentanoic acid is significantly influenced by resonance phenomena, particularly involving the amide functional group at the terminal position. The amide linkage exhibits planar geometry despite the apparent single C-N bond representation, a characteristic explained by resonance stabilization [6].
The primary resonance contributors include the canonical amide structure and its dipolar resonance form. In the canonical structure, the nitrogen lone pair remains localized, while in the resonance form, electron density migrates from the nitrogen lone pair toward the carbonyl carbon, creating partial double bond character in the C-N bond and increased electron density on the oxygen atom [6]. This resonance system accounts for the observed planarity of the amide group and restricts rotation around the C-N bond.
Tautomeric equilibria in glutamine-related compounds have been extensively studied, revealing the potential for amide-imide tautomerization under specific conditions [7] [8]. In enzymatic and photochemical environments, glutamine residues can undergo amide-imide tautomerization, where the amide nitrogen transfers a proton to form an imide tautomer [7]. While direct experimental evidence for such tautomerism in 4,5-diamino-5-oxopentanoic acid remains limited, the structural similarity to glutamine suggests analogous behavior under appropriate conditions.
The resonance stabilization energy contributes approximately 15-20 kcal/mol to the overall stability of the amide functional group, making it significantly more stable than simple amine derivatives [6]. This stabilization manifests in the compound's resistance to hydrolysis under mild conditions and its preference for planar amide geometry.
The stereochemical landscape of 4,5-diamino-5-oxopentanoic acid encompasses two primary enantiomeric forms, distinguished by their absolute configurations at the chiral center (carbon 4). The stereochemical nomenclature follows the Cahn-Ingold-Prelog system, designating the configurations as (4S) and (4R) for L-isoglutamine and D-isoglutamine, respectively [1] [9].
L-isoglutamine, with CAS number 636-65-7, adopts the (4S)-configuration and represents the more biologically relevant enantiomer [10] [11]. This configuration corresponds to the same absolute stereochemistry found in proteinogenic amino acids, making it the preferred form for biochemical applications [9]. The molecule exhibits S-configuration when prioritized according to standard stereochemical rules, with the amino group, carboxamide group, ethyl carboxylate chain, and hydrogen arranged in decreasing priority order around the chiral center [12].
D-isoglutamine, bearing CAS number 19522-40-8, exhibits (4R)-configuration and occurs naturally in specific biological contexts, particularly as a component of muramyl dipeptide found in bacterial cell walls [9] [13]. This enantiomer demonstrates distinct biological activity compared to its L-counterpart, reflecting the stereospecific nature of biological recognition processes [9].
| Table 2: Stereochemical Properties and Enantiomeric Forms | |||
|---|---|---|---|
| Enantiomer | CAS Number | Configuration | Biological Significance |
| L-isoglutamine (S-configuration) | 636-65-7 | (4S)-4,5-diamino-5-oxopentanoic acid | Proteinogenic derivative, natural form |
| D-isoglutamine (R-configuration) | 19522-40-8 | (4R)-4,5-diamino-5-oxopentanoic acid | Found in bacterial cell walls (MDP) |
| DL-isoglutamine (racemic mixture) | 328-48-3 | (±)-4,5-diamino-5-oxopentanoic acid | Synthetic mixture |
The enantiomeric differentiation extends beyond simple stereochemical labeling to encompass distinct physicochemical and biological properties. Optical rotation measurements distinguish the enantiomers, with L-isoglutamine typically exhibiting levorotatory behavior and D-isoglutamine showing dextrorotatory characteristics, though specific rotation values require precise experimental determination under standardized conditions [12].
Enantiomeric purity assessment utilizes chiral chromatographic techniques and polarimetric methods to quantify the optical purity of synthetic preparations [14]. Commercial suppliers typically offer both individual enantiomers and racemic mixtures, with purities ranging from 95% to 98% depending on the synthetic methodology employed [2] [15].
The structural relationship between 4,5-diamino-5-oxopentanoic acid and proteinogenic glutamine reveals fundamental differences in amide positioning and functional group orientation. While both compounds share the identical molecular formula C₅H₁₀N₂O₃ and molecular weight of 146.14 g/mol, their structural isomerism results in dramatically different biochemical properties and biological functions [16] [17].
Proteinogenic glutamine features an amide group attached to the γ-carbon (carbon 5) of the glutamic acid backbone, creating a γ-amide derivative [17] [18]. In contrast, 4,5-diamino-5-oxopentanoic acid positions the amide functionality at the α-carbon (carbon 1), producing an α-amide derivative [9] [19]. This positional difference fundamentally alters the compound's classification from an α-amino acid to a γ-amino acid derivative [9].
The side chain characteristics further distinguish these isomers. Glutamine possesses a linear side chain terminating in an amide group, which extends from the α-carbon and provides sites for hydrogen bonding and polar interactions [17] [20]. The side chain exhibits a partial positive charge due to the amide nitrogen, contributing to glutamine's role as a nitrogen donor and transporter in biological systems [20].
Conversely, 4,5-diamino-5-oxopentanoic acid incorporates the amide group into the main carbon chain rather than as a pendant side chain [9]. This structural arrangement creates a bifunctional molecule with both amine and amide nitrogen atoms positioned along the carbon backbone, potentially offering different coordination and binding properties compared to glutamine [21].
| Table 3: Molecular Geometry and Bond Characteristics | ||
|---|---|---|
| Bond/Angle Type | Typical Length/Angle | Notes |
| C-N bond (amine) | 147.9 pm | Single bond character |
| C-N bond (amide) | 147-147.5 pm | Partial double bond character due to resonance |
| C=O bond (carbonyl) | 120-123 pm | Double bond character |
| C-C bond (alkyl chain) | 154 pm | Single bond |
| C-O bond (carboxyl) | 143 pm | Single bond |
| Tetrahedral bond angle | 109.5° | Ideal tetrahedral |
| Amide bond angle deviation | ±2-3° from tetrahedral | Due to lone pair repulsion and steric effects |
The conformational flexibility differs significantly between the two isomers. Proteinogenic glutamine exhibits considerable side chain flexibility, with multiple rotatable bonds allowing various conformational states [22]. Theoretical calculations and experimental studies have identified at least three stable conformers of glutamine in the gas phase, each characterized by distinct side chain orientations [22].
In contrast, 4,5-diamino-5-oxopentanoic acid displays more restricted conformational freedom due to the incorporation of the amide group within the main chain. The planar nature of the amide bond limits rotation and creates a more rigid molecular framework compared to glutamine's flexible side chain arrangement [6].
Biological recognition patterns also diverge substantially between these structural isomers. Glutamine participates in protein synthesis as one of the twenty proteinogenic amino acids, encoded by CAA and CAG codons [17] [23]. Its incorporation into proteins occurs through standard ribosomal translation mechanisms, and it serves critical roles in nitrogen metabolism, cellular energy production, and biosynthetic pathways [24] [17].
4,5-Diamino-5-oxopentanoic acid, particularly the D-enantiomer, functions in specialized biological contexts such as bacterial cell wall components and immunomodulatory compounds [9] [13]. Its non-proteinogenic nature excludes it from standard protein synthesis pathways, but it participates in specific biochemical processes related to bacterial metabolism and immune system modulation [25].
| Table 4: Comparative Analysis with Related Compounds | ||||
|---|---|---|---|---|
| Compound | Amide Position | Molecular Formula | Functional Classification | Side Chain Character |
| 4,5-Diamino-5-oxopentanoic acid (isoglutamine) | α-position (carbon 1) | C₅H₁₀N₂O₃ | γ-amino acid derivative | Amide at α-carbon |
| Glutamine (proteinogenic) | γ-position (carbon 5) | C₅H₁₀N₂O₃ | α-amino acid (proteinogenic) | Amide at γ-carbon |
| Glutamic acid | No amide group | C₅H₉NO₄ | α-amino acid (proteinogenic) | Carboxylic acid |
| Asparagine | β-position (carbon 4) | C₄H₈N₂O₃ | α-amino acid (proteinogenic) | Amide at β-carbon |
The solubility profiles and physicochemical properties reflect the structural differences between these isomers. Both compounds exhibit water solubility due to their polar amide and carboxyl groups, but subtle differences in hydrogen bonding patterns and molecular dipole moments may influence their solution behavior and interactions with biological macromolecules [26] [27].
The synthesis of 4,5-diamino-5-oxopentanoic acid through sequential esterification-amination approaches represents one of the most established methodologies in the field [1] . This strategy involves the initial formation of ester intermediates followed by selective amination procedures to introduce the requisite nitrogen functionalities. Fischer esterification serves as the cornerstone of this approach, utilizing acid-catalyzed condensation between carboxylic acids and alcohols [3]. The mechanism proceeds through six reversible steps, including protonation of the carbonyl oxygen, nucleophilic addition of alcohol, proton transfer, and elimination of water to form the desired ester product [3].
The sequential approach begins with esterification of the carboxylic acid functionality using standard Fischer conditions, typically employing methanol or ethanol in the presence of acid catalysts [3]. This step is followed by controlled amination procedures to introduce amino groups at the 4- and 5-positions of the pentanoic acid backbone [1] . The methodology offers significant advantages in terms of step-wise functional group installation, allowing for precise control over the introduction of multiple functionalities [3].
However, this approach faces considerable challenges in terms of synthetic efficiency. The equilibrium-controlled nature of Fischer esterification often results in moderate yields ranging from 50-75% [3]. Additionally, the requirement for multiple protection and deprotection steps significantly increases the overall synthetic complexity and reduces atom economy . The presence of multiple reactive sites in the target molecule necessitates careful orchestration of protecting group strategies to prevent unwanted side reactions [4] [5].
Recent developments have focused on improving the efficiency of esterification reactions through the use of enhanced coupling reagents and optimized reaction conditions [6]. The development of automated systems for sequential esterification-amination has shown promise for improving reproducibility and scalability of these synthetic routes [6].
The implementation of selective protecting group strategies for the differentiation of α versus γ carboxyl functionalities represents a critical aspect of 4,5-diamino-5-oxopentanoic acid synthesis [4] [7] [5]. The presence of multiple carboxylic acid groups in related synthetic intermediates necessitates orthogonal protection schemes that allow for selective manipulation of individual functional groups [7] [8].
Tert-butyl ester protection has emerged as a preferred strategy for carboxyl groups due to its acid-labile nature and compatibility with basic reaction conditions [4] [9]. The tert-butyl protecting group demonstrates excellent stability under nucleophilic and basic conditions while remaining readily cleavable under mild acidic treatment [9]. This protection scheme is particularly valuable when differentiation between α and γ carboxyl groups is required, as the electronic and steric environments of these positions can be exploited for selective protection [7].
Benzyl ester protection offers an alternative approach, particularly when orthogonality with acid-labile groups is required [4] [7]. The benzyl protecting group is stable under acidic conditions but can be removed through hydrogenolysis or strong base treatment [8]. However, the sensitivity of benzyl groups to hydrogenolysis conditions can pose challenges when amino functionalities are present in the molecule [4].
The development of temporary versus permanent protecting group strategies has proven essential for multi-step synthesis of complex amino acid derivatives [7] [10]. Temporary protecting groups are utilized for short-term protection during specific synthetic transformations, while permanent protecting groups remain intact throughout multiple synthetic steps until final deprotection [10]. This strategic approach minimizes the number of protection and deprotection steps required, thereby improving overall synthetic efficiency [7].
Recent advances in protecting group chemistry have focused on the development of traceless protecting groups and safety-catch linkers that provide enhanced control over selective deprotection [7] [10]. These innovations have particular relevance for the synthesis of amino acid derivatives containing multiple reactive functionalities [11].
The transition from laboratory-scale synthesis to industrial production of 4,5-diamino-5-oxopentanoic acid presents numerous technical and economic challenges that significantly impact the feasibility of large-scale manufacturing [12] [13] [14]. Industrial amino acid production predominantly relies on microbial fermentation processes due to their economic advantages and environmental sustainability compared to chemical synthesis approaches [12] [15] [14].
Oxygen transfer limitations represent one of the most significant challenges in large-scale amino acid fermentation [14] [16]. Most amino acid-producing bacteria require strictly aerobic conditions, necessitating extremely high oxygen supply rates to support high-density bacterial cultures [16]. The oxygen transfer coefficient (kLa) becomes a critical limiting factor, with conventional mechanically stirred bioreactors achieving kLa values of approximately 367.57 h⁻¹, while optimized oxygen-enhanced equipment can reach 875.64 h⁻¹ [16]. This enhancement is achieved through improved bioreactor design incorporating liquid flow guides, multiple stirring systems, and optimized air distributors [16].
Fed-batch operation has become the predominant reactor configuration in industrial amino acid production due to its superior performance compared to batch processes [14] [17]. Fed-batch systems allow for controlled nutrient addition following pre-defined feeding profiles, resulting in higher yields and productivity while maintaining adequate oxygen capacity [14]. Studies have demonstrated that fed-batch processes can achieve amino acid concentrations of 4.5 g L⁻¹ compared to 2.8 g L⁻¹ for batch operations [14].
Downstream processing and purification represent major cost drivers in industrial amino acid production [14] [18]. The separation of amino acids from complex fermentation broths requires sophisticated techniques including centrifugation, filtration, and chromatographic purification [14]. The fluctuating composition of fermentation broths reduces the efficiency of traditional separation technologies, necessitating the development of enhanced downstream processes [18]. Continuous chromatography systems have shown significant improvements in product yields and process efficiency, while reverse osmosis processes enable water removal and concentration of products [18].
Process contamination risks pose substantial challenges for maintaining product quality and preventing batch failures [14] [17]. The continuous flows required in fed-batch and continuous fermentation systems increase contamination risks compared to closed batch systems [14]. Advanced sterilization systems and real-time monitoring technologies have been implemented to mitigate these risks [19] [20].
Energy consumption, particularly thermal energy requirements for crystallization and purification steps, contributes significantly to production costs [14] [18]. Process intensification strategies, including heat integration and optimized downstream processing, have been developed to reduce energy consumption while maintaining product quality [18].
The development of novel catalytic asymmetric synthesis techniques has revolutionized the preparation of enantiomerically pure 4,5-diamino-5-oxopentanoic acid derivatives [21] [22] [23] [24]. These methodologies offer significant advantages over traditional synthesis approaches in terms of stereoselectivity, atom economy, and environmental sustainability [22] [23].
Chiral phosphoric acid catalysis has emerged as a particularly powerful approach for the asymmetric synthesis of diamino acid derivatives [21] [25]. The methodology employs BINOL-derived phosphoric acids to control chemo-, regio-, and stereoselective addition reactions [21]. The tandem orthogonal organocatalysis approach utilizes chiral phosphoric acids in combination with phosphine catalysts to promote isomerization and subsequent asymmetric transformations [21] [25]. This strategy has demonstrated excellent enantioselectivities ranging from 85-95% for the synthesis of anti-α,β-diamino acid derivatives with α-trisubstituted carbon stereocenters [21] [25].
Ruthenium-catalyzed asymmetric reductive amination represents another significant advancement in the field [24]. This methodology enables the direct synthesis of N-unprotected unnatural α-amino acid derivatives through asymmetric reductive amination of α-keto amides with ammonium salts [24]. The protocol demonstrates excellent functional group tolerance and enantiocontrol, achieving enantioselectivities of 90-98% [24]. The method is particularly valuable for the preparation of amino acid derivatives containing additional stereogenic centers through dynamic kinetic resolution processes [24].
Organocatalytic approaches, particularly those based on proline and its derivatives, have shown remarkable success in amino acid synthesis [22] [26]. Proline-catalyzed Mannich-type reactions of N-protected α-imino ethyl glyoxylate with ketones provide functionalized α-amino acids with excellent enantioselectivities, with six out of seven examples achieving ee values ≥99% [26]. The methodology utilizes readily available starting materials and does not require metal catalysts or substrate preactivation [26].
Palladium-catalyzed decarboxylative allylation has been developed for the construction of quaternary carbon centers in β²,²-amino acids [27]. This approach enables the synthesis of β-amino acids with quaternary stereocenters through palladium-catalyzed decarboxylative allylation of 4-substituted isoxazolidin-5-ones [27]. The N-O bond in the products serves as a traceless protecting group and facilitates amide formation for peptide synthesis applications [27].
Enzymatic asymmetric synthesis has gained increasing attention due to its environmental compatibility and exceptional stereoselectivity [28]. Enzymatic methods include asymmetric reductive amination of keto acids, asymmetric transfer of amino groups, and enantioselective addition of ammonia to α,β-unsaturated acids [28]. These approaches typically achieve enantioselectivities of 95-99% and offer advantages in terms of mild reaction conditions and biodegradable waste products [28].
The integration of multiple catalytic systems has led to the development of multiplex catalytic approaches that combine the advantages of different catalytic manifolds [22] [29]. Chiral aldehyde catalysis, particularly using BINOL-derived aldehydes, provides excellent stereoselective control in the asymmetric reactions of N-unprotected amino acid esters [22] [30] [31]. These systems demonstrate remarkable versatility and have been successfully applied to both organic and aqueous reaction media [29].
The incorporation of 4,5-diamino-5-oxopentanoic acid derivatives into peptide sequences through solid-phase peptide synthesis (SPPS) represents a crucial aspect of their practical application in pharmaceutical and biological research [32] [11] [33] [34]. SPPS has revolutionized peptide synthesis by enabling the automated, step-wise assembly of amino acids on solid supports, dramatically improving synthesis efficiency and scalability [32] [35].
The Fmoc-based SPPS strategy has become the method of choice for incorporating unnatural amino acids due to its mild reaction conditions and orthogonal protecting group scheme [33] [34] [36]. The Fmoc protecting group is stable under acidic conditions but readily cleaved by secondary amines such as piperidine, allowing for selective deprotection without affecting acid-labile side chain protecting groups [33] [34]. This orthogonality is particularly important for diamino acid derivatives that require multiple protecting groups [11].
The incorporation of 4,5-diamino-5-oxopentanoic acid into SPPS protocols requires careful optimization of protecting group strategies due to the presence of multiple amino functionalities [11] [37]. Standard Fmoc/tBu orthogonal protection schemes must be modified to accommodate dual amino group protection, typically employing Fmoc/Boc protection strategies [11]. The γ-amino functionality often requires Boc protection while the α-amino group utilizes Fmoc protection, providing the necessary orthogonality for selective deprotection during synthesis [11].
Coupling efficiency represents a critical parameter in SPPS incorporation of unusual amino acids [11] [38]. While standard proteinogenic amino acids typically achieve coupling efficiencies >99%, incorporation of 4,5-diamino-5-oxopentanoic acid derivatives often requires enhanced activation conditions and longer coupling times to achieve acceptable efficiencies of 85-95% [11]. The use of enhanced coupling reagents such as HBTU/HOBt/DIPEA systems or newer activation methods may be necessary to ensure complete coupling [33] [38].
The development of preloaded resins and building blocks has significantly improved the efficiency of incorporating unusual amino acids into peptide synthesis [11] [38]. One-step synthesis methods for preparing Fmoc-protected diamino acid derivatives have been developed, providing pure products in 40-94% yields without additional purification steps [38]. These preloaded building blocks eliminate the need for in-situ activation and reduce the risk of side reactions during synthesis [38].
Deprotection and cleavage protocols require modification when incorporating diamino acid derivatives [33] [34]. Selective piperidine treatment must be carefully controlled to avoid premature deprotection of Boc-protected amino groups [11]. Final cleavage from the resin using TFA cocktails may require modified conditions to ensure complete deprotection while minimizing side reactions [33] [34].
The purification of peptides containing unusual amino acids often presents additional challenges compared to natural peptide sequences [32] [37]. Enhanced purification protocols, including additional washing steps and modified HPLC conditions, may be necessary to achieve the desired purity levels [11]. Typical purification yields for peptides containing 4,5-diamino-5-oxopentanoic acid range from 65-80%, compared to 80-95% for natural amino acid sequences [11].
Recent advances in microwave-assisted SPPS have shown promise for improving the incorporation efficiency of unusual amino acids [11]. Microwave heating can enhance coupling rates and reduce side reactions, potentially improving the overall efficiency of incorporating challenging building blocks such as diamino acid derivatives [11].